molecular formula C13H16O3 B2769038 2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane CAS No. 36014-34-3

2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane

Cat. No.: B2769038
CAS No.: 36014-34-3
M. Wt: 220.268
InChI Key: KLJPDBDQSBKEOI-UHFFFAOYSA-N
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Description

2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . It is also known by other names such as 3-(4-allyl-2-methoxyphenoxy)propylene 1,2-oxide . This compound is characterized by the presence of an oxirane ring (epoxide) and a methoxyphenyl group, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane typically involves the reaction of 4-allyl-2-methoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate glycidyl ether, which is then converted to the oxirane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to diols.

    Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane involves the reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can modify the compound’s structure and properties, enabling its use in various applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane is unique due to its specific combination of an allyl group, a methoxy group, and an oxirane ring. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

2-[(2-methoxy-4-prop-2-enylphenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-4-10-5-6-12(13(7-10)14-2)16-9-11-8-15-11/h3,5-7,11H,1,4,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJPDBDQSBKEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 2,000 mL, 3-necked, round-bottom flask was equipped with a mechanical stirrer, a 250 mL pressure equalizing addition funnel and a reflux condenser. The addition funnel served as the N2 inlet and the reflux condenser served as the N2 outlet. The flask was purged with a vigorous stream of N2 for 10 min. prior to its use. The flask was charged with epichlorohydrin (740 g, 8.0 mol) and eugenol (328 g, 2.0 mol). These were heated to ca. 80° using a heating mantle while stirring at a moderate rate (ca. 500 rpm). The 50% NaOH (168 g, 2.0 mol) was placed in the addition funnel and was added dropwise to the reaction flask over a 3 hour period. The mixture was allowed to cool and was filtered through a Buchner funnel. The epichlorohydrin was removed by rotary evaporation. The residue was taken up in CH2Cl2 (800 mL) and was washed with 10% NaOH (100 mL) brine and dried (Na2SO4). The crude product was vacuum distilled through a 10 cm Vigreux column to yield 4-allyl-2-methoxyphenyl glycidyl ether, i.e., ##STR22##
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